molecular formula C14H24N2O6 B2718154 1-Oxa-6-azaspiro[3.4]octane hemioxalate CAS No. 130906-06-8; 1408074-51-0; 1523618-30-5

1-Oxa-6-azaspiro[3.4]octane hemioxalate

Cat. No.: B2718154
CAS No.: 130906-06-8; 1408074-51-0; 1523618-30-5
M. Wt: 316.354
InChI Key: ZUGYAGVFZOLOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1523618-30-5) is a spirocyclic compound comprising a fused oxa-aza bicyclic system. Its molecular formula is C₁₄H₂₄N₂O₆ (MW: 316.35 g/mol), reflecting a 1:1 stoichiometric ratio between the parent spirocyclic amine and oxalic acid . This compound is primarily utilized as a pharmaceutical intermediate in synthetic chemistry, particularly in the development of bioactive molecules targeting neurological and oncological pathways . It is incompatible with strong oxidizing agents and requires storage under inert gas (e.g., nitrogen or argon) at 2–8°C .

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYAGVFZOLOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2.C1CNCC12CCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Spirocyclic Compounds

Key Structural Features

Spirocyclic compounds are characterized by fused bicyclic systems sharing a single atom (spiro atom). Variations in ring sizes, heteroatom positions (O, N), and counterions (e.g., oxalate, hemioxalate) influence their physicochemical properties and biological activities. Below is a comparative analysis:

Data Table: Comparative Properties of Selected Spirocyclic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Activities References
1-Oxa-6-azaspiro[3.4]octane hemioxalate 1523618-30-5 C₁₄H₂₄N₂O₆ 316.35 95–97% Pharmaceutical intermediate; EGFR inhibition*
2-Oxa-5-azaspiro[3.4]octane oxalate 1380571-82-3 C₁₂H₂₀N₂O₆ 316.35 97% Research reagent; kinase inhibitor exploration
1-Oxa-7-azaspiro[3.5]nonane oxalate 1523617-84-6 C₁₄H₂₄N₂O₆ 316.35† 98% Preclinical drug development
6-Oxa-1-azaspiro[3.3]heptane oxalate 1380571-72-1 C₁₂H₂₀N₂O₆ 288.30 97% Neurological target studies
2-Boc-2,5-diazaspiro[3.4]octane N/A C₁₁H₂₀N₂O₂ 212.29 95% Protected intermediate for prodrug synthesis

*†Estimated based on molecular formula. *EGFR inhibition noted for structural analogs in quinazoline derivatives .

Detailed Comparisons

Structural Variations and Bioactivity
  • Ring Size and Heteroatom Positioning: The target compound’s [3.4]octane system offers moderate conformational rigidity compared to larger systems like [3.5]nonane (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate), which may enhance binding to larger enzyme pockets . Substitution of 2-Oxa-6-azaspiro[3.4]octane in 4-anilinoquinazoline derivatives demonstrated enhanced EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549), highlighting the pharmacophore importance of the spiro scaffold .
Salt Form and Physicochemical Properties
  • Hemioxalate vs. Oxalate :
    • Hemioxalate salts (1:1 ratio) generally exhibit higher solubility in polar solvents compared to full oxalate salts (2:1 ratio), impacting bioavailability during drug formulation .
    • For example, 2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1380571-82-3) has identical molecular weight to the target compound but differs in heteroatom placement, altering its metabolic stability .

Pharmaceutical Intermediates

  • The target compound is a key intermediate in synthesizing α4β2 nicotinic acetylcholine receptor agonists , which are explored for cognitive deficit treatments in neurological disorders .
  • Analogous spirocycles (e.g., 2-Oxa-7-azaspiro[3.5]nonane) show promise in kinase inhibition, with ongoing preclinical studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Oxa-6-azaspiro[3.4]octane hemioxalate, and how can reaction conditions be fine-tuned to maximize yield?

  • Methodological Answer : The synthesis typically involves constructing the spirocyclic core via cyclization reactions. Key steps include ring-closing using catalysts (e.g., Pd or Ru-based) and optimizing temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to minimize by-products. Purification via recrystallization or column chromatography is critical for isolating the hemioxalate salt .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

  • Methodological Answer : Solubility is assessed using shake-flask methods in solvents like water, ethanol, and DMSO. Stability under varying pH (2–12) and temperatures (4–25°C) is monitored via HPLC or UV-Vis spectroscopy. Storage at 2–8°C in inert atmospheres preserves integrity .

Q. What spectroscopic techniques are most reliable for structural elucidation of spirocyclic compounds like this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C, COSY, HSQC) confirms the spirocyclic framework and oxalate coordination. X-ray crystallography provides definitive stereochemical data. Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. How does this compound exhibit biological activity in kinase inhibition assays, and what experimental models are appropriate for validation?

  • Methodological Answer : The compound’s spirocyclic structure enables EGFR inhibition, as shown in lung cancer cell lines (HCC827, A549). Assays include kinase activity measurements (IC₅₀) and cell viability (MTT assays). Dose-response curves and Western blotting validate target engagement .

Q. What strategies can resolve contradictions in reported bioactivities of 1-Oxa-6-azaspiro[3.4]octane derivatives across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Meta-analyses of published IC₅₀ values and orthogonal assays (e.g., SPR for binding kinetics) clarify mechanisms. Cross-referencing structural analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane) identifies substituent effects .

Q. How can computational modeling predict the interaction of this compound with neurological targets like α4β2 nACh receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model ligand-receptor binding. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with Glu148). In vitro electrophysiology (patch-clamp) validates predicted activity .

Q. What advanced techniques assess the stability of this compound under physiological conditions for drug formulation?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via LC-MS, detect degradation products. Plasma stability assays (37°C, human plasma) quantify half-life. Cryo-TEM visualizes aggregation in aqueous buffers .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeatureBiological ActivityReference
2-Oxa-6-azaspiro[3.4]octaneNo trifluoromethyl groupModerate EGFR inhibition
5-Methylisoxazolyl derivativesIsoxazole ringEnhanced antimicrobial action
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiroFluorinated aromatic systemImproved lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.